The compound OF-C4-Deg-lin is synthesized through chemical modifications of existing lipid structures. Its classification falls under ionizable lipids, which are crucial for forming lipid nanoparticles. These lipids are designed to be protonated at low pH, allowing them to become positively charged within the acidic environment of endosomes, thereby facilitating the release of nucleic acids into the cytoplasm after cellular uptake .
The synthesis of OF-C4-Deg-lin typically involves several key steps:
The molecular structure of OF-C4-Deg-lin features a core that includes a diketopiperazine moiety, which is essential for its function as an ionizable lipid. The specific arrangement of alkyl chains contributes to its hydrophobic characteristics, facilitating the formation of stable lipid bilayers when mixed with nucleic acids.
OF-C4-Deg-lin participates in several chemical reactions during its application in lipid nanoparticle formulations:
The mechanism through which OF-C4-Deg-lin operates involves several steps:
Relevant data indicate that modifications to its structure can significantly affect both its potency as a delivery vehicle and its pharmacokinetic properties .
OF-C4-Deg-lin has several promising applications in scientific research and medicine:
Ionizable lipids constitute the functional cornerstone of lipid nanoparticles (LNPs) for nucleic acid delivery. Their design prioritizes dynamic charge modulation: maintaining neutrality in systemic circulation (pH ~7.4) to minimize cytotoxicity while protonating in acidic endosomes (pH ~5.5–6.5) to enable membrane disruption and cargo release. A critical parameter is the apparent acid dissociation constant (pKa), optimally tuned between 6.0–7.0 for efficient endosomal escape without compromising blood compatibility [7] [9]. OF-C4-Deg-Lin embodies this principle, featuring an ionizable amine head group that transitions from neutral to cationic states within this pH window. Additionally, biodegradability is engineered via hydrolysable ester bonds to accelerate metabolic clearance and reduce toxicity risks—a key advancement over non-degradable predecessors like DLIN-MC3-DMA [1] [10].
The scaffold of OF-C4-Deg-Lin incorporates a bis-lysine diketopiperazine (DKP) core, a cyclic dipeptide structure known for enhancing nucleic acid complexation stability and endosomal buffering capacity [2] [10]. This core is functionalized with ester-linked aliphatic chains, strategically positioned to confer two advantages:
The synthesis involves sequential conjugation of linoleic acid-derived tails to the DKP amine functionalities via ester linkages, followed by C4-spacer incorporation (Figure 1) [8]. This design contrasts with non-degradable lipids (e.g., MC3), which rely on stable carbon-carbon bonds and exhibit prolonged tissue retention [1].
Tail architecture profoundly influences LNP self-assembly, membrane fusion efficiency, and biodistribution. OF-C4-Deg-Lin features C18 linoleyl tails (doubly unsaturated, cis-configuration) based on rigorous SAR studies:
Table 1: Impact of Tail Structure on LNP Efficacy
| Tail Structure | Saturation | In Vitro Luciferase Expression | Primary Biodistribution Site |
|---|---|---|---|
| OF-Deg-Lin (C18:2) | Double cis | 100% (Reference) | Spleen (85%) |
| OF-Deg-Ole (C18:1) | Single cis | 60–70% | Liver/Spleen |
| OF-Deg-C15 (C15:0) | Saturated | <20% | Liver |
| OF-Deg-C18 (C18:0) | Saturated | Not formulatable | N/A |
Key Findings:
The linker region bridges the ionizable headgroup and hydrophobic tails, influencing lipid pKa, biodegradability, and conformational flexibility. OF-C4-Deg-Lin employs a butyl (C4) spacer instead of shorter C2 variants, based on empirical optimization:
OF-C4-Deg-Lin is synthesized via two complementary strategies to enable rapid library diversification:
Table 2: Synthesis Methods for Degradable Ionizable Lipids
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Modular | Esterification → Amidation → Purification | 60–70% | >98% | Pilot-scale (kg) |
| Ugi Multicomponent | One-pot 4-component reaction | 40–50% | 85–90%* | Microscale screening |
* Requves further purification for therapeutic use.
Challenges include optimizing solvent systems (ethanol/DMSO) for microfluidic formulation and ensuring ester bond stability during storage [8] [10]. Scalability remains feasible via continuous-flow microreactors, ensuring reproducible LNP size (70–100 nm) and encapsulation efficiency (>85%) [10].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0